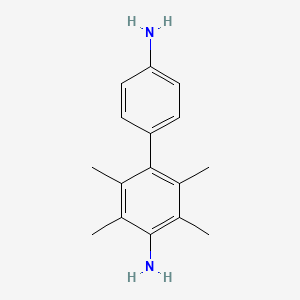

Benzidine, tetramethyl-

Description

Significance and Context of N,N,N′,N′-Tetramethylbenzidine as a Model Chemical Compound

The primary significance of N,N,N′,N′-Tetramethylbenzidine in academic research lies in its role as a highly effective chromogenic substrate, particularly for peroxidase enzymes such as horseradish peroxidase (HRP). cymitquimica.com This property is fundamental to its widespread use in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC). wikipedia.org The mechanism involves the oxidation of TMB by a peroxidase enzyme in the presence of hydrogen peroxide (H₂O₂). In this redox reaction, TMB acts as a hydrogen donor.

The oxidation process occurs in two distinct one-electron steps. The initial one-electron oxidation of TMB yields a blue-colored radical cation (TMB•+). researchgate.net This radical cation can form a charge-transfer complex with a neutral TMB molecule, which is responsible for the characteristic blue color observed in assays, with a maximum absorbance at approximately 652 nm. researchgate.netsigmaaldrich.com Further oxidation leads to the formation of a yellow, water-soluble, two-electron oxidation product, a dication (TMB++). wikipedia.orgresearchgate.net This reaction can be halted by adding an acid, such as sulfuric acid, which converts the blue product to a stable yellow diimine product that can be quantified spectrophotometrically at 450 nm. wikipedia.orgsigmaaldrich.com

The well-defined, multi-step oxidation process with distinct colored intermediates makes TMB an excellent model compound for studying:

Enzyme Kinetics: Researchers utilize the TMB-HRP system to investigate enzyme mechanisms and kinetics due to the easily measurable color change. sigmaaldrich.comgoogle.com

Electron Transfer Reactions: The sequential one-electron oxidations are ideal for studying the fundamental principles of electron transfer, and the rates have been correlated theoretically using Marcus theory. researchgate.net

Nanozymes: TMB's oxidation is favored in certain nanozyme systems (e.g., Fe–N–C) over other substrates, providing a model for exploring selective H₂O₂ activation and substrate orientation in these novel catalysts.

Organic Materials Science: TMB serves as a classic electron donor in the development of advanced materials. chinesechemsoc.org It has been used to create donor-acceptor charge-transfer complexes and was a key component in the first room-temperature organic long-persistent luminescence (OLPL) materials. chinesechemsoc.orgacs.org

The structural and electronic properties of TMB are well-characterized, further enhancing its role as a model compound. Crystallographic analysis shows it crystallizes in a monoclinic system with a planar molecular geometry, facilitating π-π stacking interactions. Its highest occupied molecular orbital (HOMO) energy level is high, indicating significant electron-donating capability and susceptibility to oxidation.

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₂₀N₂ | |

| Molecular Weight | 240.34 g/mol | |

| Appearance | White to pale yellow crystalline solid | cymitquimica.comsrlchem.com |

| Melting Point | ~193-195 °C | chemsrc.comchemicalbook.com |

| Oxidation Product (1-electron) | Blue radical cation (TMB•+) | researchgate.net |

| Oxidation Product (2-electron, acidified) | Yellow dication (TMB++) | wikipedia.org |

| Absorbance Maxima (λmax) | ~370 nm or 620-655 nm (blue); 450 nm (yellow, after stopping) | sigmaaldrich.com |

Historical Perspectives on N,N,N′,N′-Tetramethylbenzidine Research Evolution

The evolution of N,N,N′,N′-Tetramethylbenzidine research reflects a broader trend in analytical biochemistry towards developing safer and more sensitive reagents. TMB was introduced as a non-carcinogenic substitute for benzidine (B372746) and other chromogens like o-phenylenediamine, which were found to be mutagenic. wikipedia.orgthermofisher.kr Early research focused on establishing its superiority as a safer alternative for detecting blood, a critical application in clinical diagnostics. wikipedia.org

The synthesis of TMB, often achieved through the oxidative coupling of N,N-dimethylaniline derivatives, was a subject of early chemical research. For instance, studies in the mid-20th century on the reaction of N,N-dimethylaniline with benzoyl peroxide identified a tetramethylbenzidine derivative as a major product, highlighting the chemical pathways to its formation. cdnsciencepub.com

The application of TMB in immunoassays marked a significant milestone. Its adoption as a chromogenic substrate for horseradish peroxidase in ELISA procedures revolutionized the field by providing a reliable, sensitive, and quantifiable detection method. sigmaaldrich.comgoogle.com This development allowed for the widespread use of ELISA in detecting a vast array of antigens, antibodies, and other biomolecules. google.com

More recently, research has expanded into new frontiers. Scientists have investigated the detailed mechanism of its peroxidative N-dealkylation and its interaction with other biological molecules like glutathione. nih.gov In materials science, TMB's electron-donating properties have been harnessed. A notable development occurred in 2017 with the creation of the first room-temperature organic long-persistent luminescence (OLPL) materials by combining TMB as an electron donor with an electron acceptor. chinesechemsoc.org This opened up new avenues for TMB in advanced applications such as information encryption and biomedical imaging. chinesechemsoc.org Furthermore, its use in forming charge-transfer complexes with polymorphs exhibiting different stacking motifs continues to be an active area of research for developing novel electronic materials. acs.org

| Era | Key Research Focus & Milestones | Reference |

|---|---|---|

| Mid-20th Century | Investigation of synthesis pathways, such as the oxidation of N,N-dimethylaniline. | cdnsciencepub.com |

| 1970s-1980s | Introduction as a safer, non-carcinogenic substitute for benzidine in clinical chemistry. | wikipedia.org |

| 1980s-1990s | Widespread adoption as a chromogenic substrate for HRP in ELISA, enabling sensitive and quantitative immunoassays. | sigmaaldrich.comgoogle.com |

| 2000s | Detailed mechanistic studies of its oxidation and interactions with other molecules; use in monitoring disinfectants. | nih.govnih.gov |

| 2010s-Present | Application as an electron donor in advanced materials science, leading to the development of organic long-persistent luminescence (OLPL) materials and charge-transfer complexes. | chinesechemsoc.orgacs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34314-06-2 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

4-(4-aminophenyl)-2,3,5,6-tetramethylaniline |

InChI |

InChI=1S/C16H20N2/c1-9-11(3)16(18)12(4)10(2)15(9)13-5-7-14(17)8-6-13/h5-8H,17-18H2,1-4H3 |

InChI Key |

MREDQCDWPUJMJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies of N,n,n′,n′ Tetramethylbenzidine

Advanced Synthetic Routes for N,N,N′,N′-Tetramethylbenzidine

The synthesis of N,N,N′,N′-tetramethylbenzidine (TMB) is predominantly achieved through the oxidative coupling of N,N-dimethylaniline (DMA). This process involves the formation of a carbon-carbon bond between two molecules of DMA at the para-position relative to the dimethylamino group, leading to the biphenyl (B1667301) structure of TMB. Various advanced methodologies have been developed to catalyze this transformation efficiently.

Catalytic Synthesis Approaches

Modern synthetic strategies for TMB focus on catalytic methods that improve yield, selectivity, and environmental sustainability. These approaches can be broadly categorized into electrochemical and chemical catalytic oxidations.

Electrochemical Synthesis: A common and highly efficient method for TMB synthesis is the electrosynthetic dehydrodimerization of N,N-dimethylaniline. researchgate.net This process involves the direct oxidation of DMA at an anode under a controlled voltage. researchgate.net The mechanism proceeds through the formation of a DMA cation radical, which then couples to form TMB. researchgate.net Rapid scan cyclic voltammetry has been instrumental in studying the reaction mechanism, confirming that TMB is the major product from DMA oxidation in both aqueous and non-aqueous solutions. utexas.edu This method avoids the need for chemical oxidants, making it a cleaner synthetic route.

Chemical Oxidative Coupling: Various chemical catalysts have been employed to facilitate the oxidative coupling of DMA.

Antimony Pentachloride (SbCl₅): Treatment of N,N-dialkylanilines with SbCl₅, followed by neutralization with a base, yields N,N,N′,N′-tetraalkylbenzidines. semanticscholar.org This method provides fair to good yields and interestingly, under the specified conditions, SbCl₅ acts as an oxidative coupling agent rather than a chlorinating agent. semanticscholar.org

Copper(I) Bromide/Hydrogen Peroxide (CuBr/H₂O₂): A system using CuBr as a catalyst and H₂O₂ as the oxidant has been shown to mediate the oxidative coupling of N,N-dialkylarylamines in water. lookchem.com This approach is noted for being economically and environmentally favorable. lookchem.com

Rhodium on Carbon (Rh/C): Heterogeneous rhodium-on-carbon catalysts have been used for the oxidative homocoupling of various anilines using molecular oxygen as the sole oxidant, which can be applied to N,N-disubstituted anilines to form benzidine (B372746) derivatives. lookchem.com

The table below summarizes these catalytic approaches.

| Catalyst System | Reactant | Key Features |

| Electrochemical (Anodic Oxidation) | N,N-Dimethylaniline | High efficiency, controlled voltage, avoids chemical oxidants. researchgate.net |

| Antimony Pentachloride (SbCl₅) | N,N-Dialkylanilines | Functions as an oxidative coupling agent, providing fair to good yields. semanticscholar.org |

| Copper(I) Bromide / Hydrogen Peroxide | N,N-Dialkylarylamines | Uses water as a solvent, considered economically and environmentally favorable. lookchem.com |

| Rhodium on Carbon (Rh/C) | Anilines (including N,N-disubstituted) | Heterogeneous catalyst, uses molecular oxygen as the oxidant. lookchem.com |

Optimization of Reaction Parameters in N,N,N′,N′-Tetramethylbenzidine Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of TMB while minimizing side products. Key parameters include the choice of catalyst, solvent, temperature, and reactant concentrations.

In the electrochemical synthesis , the applied voltage is a critical parameter that must be precisely controlled to ensure selective oxidation and coupling.

For chemical synthesis methods, several factors are optimized:

Stoichiometry: Studies on the oxidative coupling using SbCl₅ have shown that using stoichiometric amounts of the catalyst can lead to better yields of the final benzidine product. semanticscholar.org

Catalytic Additives: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can improve reaction yields by increasing the solubility of inorganic bases in the organic reaction medium.

Temperature Control: Precise thermal management is necessary, as excessive heat (e.g., above 80°C) can lead to undesirable side reactions like over-methylation or decomposition of the product.

pH and Buffer Concentration: While related to reactions using TMB, studies on its peroxidase-catalyzed oxidation show that parameters like pH and buffer concentration significantly impact the reaction. For instance, the catalytic efficiency of horseradish peroxidase with TMB is optimal at a pH of 7.4. acs.org Similarly, the concentration of buffer substances like HEPES can influence the initial reaction rate. nih.gov These findings underscore the sensitivity of the TMB molecule to its chemical environment, which is a relevant consideration for its synthesis and purification.

The following table details key optimization parameters for different synthetic contexts.

| Parameter | Context | Optimal Condition/Observation | Significance |

| Voltage | Electrochemical Synthesis | Precisely controlled potential | Ensures selective oxidation of DMA and prevents over-oxidation. |

| Catalyst Stoichiometry | Chemical Synthesis (e.g., SbCl₅) | Stoichiometric amounts | Improves reaction yield. semanticscholar.org |

| Temperature | Chemical Synthesis | Avoidance of excessive heat (>80°C) | Prevents decomposition and side-product formation. |

| pH | Reactions involving TMB | pH 7.4 (for HRP catalysis) | Maximizes catalytic efficiency and product stability. acs.org |

| Additives | Chemical Synthesis | Phase-transfer catalysts (e.g., TBAB) | Enhances solubility of reagents and improves yield. |

Functionalization and Derivatization of the N,N,N′,N′-Tetramethylbenzidine Core

The core structure of TMB can be chemically modified to create a range of analogues and derivatives with tailored properties for specific applications in materials science and diagnostics.

Synthesis of Substituted N,N,N′,N′-Tetramethylbenzidine Analogues

The synthesis of substituted TMB analogues can be achieved by using substituted N,N-dialkylanilines as starting materials in oxidative coupling reactions. For example, the reaction induced by SbCl₅ is applicable to various N,N-dialkylanilines, leading to the corresponding N,N,N′,N′-tetraalkylbenzidines. semanticscholar.org This allows for the introduction of different alkyl groups on the nitrogen atoms.

Furthermore, it is possible to introduce substituents onto the biphenyl backbone. One documented derivative is N⁴,N⁴,N⁴',N⁴'-Tetramethyl-3-(1-phenyl-ethyl)-biphenyl-4,4'-diamine, which features a bulky phenyl-ethyl group on one of the aromatic rings. lookchem.com The synthesis of such compounds would typically involve the coupling of an appropriately substituted aniline (B41778) precursor or direct functionalization of the TMB core, although the latter is less common.

Novel N,N,N′,N′-Tetramethylbenzidine-Based Schiff Base Compounds

A significant area of derivatization involves the reaction of the primary amine groups of a benzidine derivative with aldehydes or ketones to form Schiff bases (imines). Although TMB itself is a tertiary amine, related benzidine structures with primary amine groups are used for this purpose. However, the term "TMB-based" can also refer to Schiff bases derived from the structurally related 3,3′,5,5′-tetramethylbenzidine, which possesses primary amine groups.

Several studies report the synthesis of these Schiff base compounds:

Bis(salicylidene)tetramethylbenzidine (bstmb): This Schiff base is prepared through the condensation of salicylaldehyde (B1680747) with 3,3′,5,5′-tetramethylbenzidine in an ethanol (B145695) solution. The resulting ligand can then be used to form complexes with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II). dntb.gov.uadntb.gov.ua

N,N'-(phenyl-2-pyridinylmethylene)-3,3',5,5'-tetramethylbenzidine: This compound and its dimeric Co(II) and Ni(II) complexes have been synthesized and characterized. The nickel complex, in particular, demonstrated high activity for ethylene (B1197577) polymerization. worldscientific.com

Chitosan-TMB Schiff Bases: Schiff bases of chitosan (B1678972) have been synthesized using various aldehydes, and TMB is listed as a component in studies exploring these derivatives for biomedical applications. nih.gov

The synthesis of Schiff bases typically involves a condensation reaction where the amine and carbonyl compound are refluxed in a solvent like ethanol. dntb.gov.uaacs.orgiku.edu.tr

The table below provides examples of TMB-related Schiff base compounds.

| Schiff Base Name/Type | Precursors | Application/Significance |

| bis(salicylidene)tetramethylbenzidine (bstmb) | 3,3′,5,5′-tetramethylbenzidine + Salicylaldehyde | Forms complexes with various transition metals (Co, Ni, Cu, Zn). dntb.gov.uadntb.gov.ua |

| N,N'-(phenyl-2-pyridinylmethylene)-3,3',5,5'-tetramethylbenzidine | 3,3′,5,5′-tetramethylbenzidine + Phenyl-2-pyridinylmethylene | Forms dimeric metal complexes; Ni(II) complex is active in ethylene polymerization. worldscientific.com |

| Chitosan-based Schiff bases | Chitosan + Aldehydes (related studies include TMB) | Potential for creating novel biomaterials with specific biological activities. nih.gov |

Fundamental Chemical Reactivity and Mechanistic Investigations of N,n,n′,n′ Tetramethylbenzidine

Oxidation Mechanisms of N,N,N′,N′-Tetramethylbenzidine

The oxidation of TMB can proceed through sequential one-electron steps, leading to the formation of a radical cation and subsequently a diimine product. These pathways are often mediated by the formation of charge-transfer complexes, and the specific mechanism can differ depending on whether the reaction is catalyzed.

The initial step in the oxidation of TMB is a one-electron transfer, which results in the formation of a radical cation (TMB•+). researchgate.net This species has been identified and characterized using techniques such as electron spin resonance (ESR) and stopped-flow spectrophotometry. researchgate.netresearchgate.net The formation of the TMB radical cation can be initiated by various oxidizing agents, including peroxides (like H₂O₂) in the presence of a catalyst, or stronger oxidants like Ce⁴⁺. researchgate.net

The TMB radical cation itself is colorless but exists in a rapid equilibrium with a blue-green colored species. antibodiesinc.com This colored entity is a charge-transfer complex, which will be discussed in more detail in section 3.1.3. The radical cation exhibits a distinct absorption peak, with a maximum absorbance (λmax) reported at 460 nm, which allows for its quantification using UV-Vis spectroscopy.

Following the initial one-electron oxidation, the TMB radical cation can undergo a second one-electron oxidation. antibodiesinc.com This two-electron oxidation pathway leads to the formation of a stable, yellow diimine product (TMB²⁺). nih.govresearchgate.net This final product is particularly stable at an acidic pH. nih.gov

A key feature of TMB oxidation is the formation of a charge-transfer (CT) complex. This complex is responsible for the characteristic blue color observed during the reaction, with a maximum absorbance at 652 nm. researchgate.netnih.govresearchgate.net The blue CT complex is formed between the parent diamine (TMB) acting as the electron donor and the two-electron oxidation product, the diimine (TMB²⁺), acting as the electron acceptor. antibodiesinc.comantibodiesinc.com

This charge-transfer complex is in rapid equilibrium with the radical cation (TMB•+). researchgate.netnih.gov The intensity of the blue color, and therefore the concentration of the CT complex, is related to the concentration of the radical cation; specifically, the radical concentration is proportional to the square root of the CT complex concentration. researchgate.net At intermediate levels of oxidation, where less than an equimolar amount of oxidant has been added, all four species—the parent diamine, the radical cation, the charge-transfer complex, and the diimine—can coexist in equilibrium. researchgate.netnih.gov

| Species | Common Name | Color | Maximum Absorbance (λmax) |

|---|---|---|---|

| N,N,N′,N′-Tetramethylbenzidine | Diamine | Colorless | 285 nm researchgate.net |

| TMB Radical Cation / Charge-Transfer Complex | Radical Cation / CT Complex | Blue researchgate.net | 370 nm, 652 nm researchgate.netresearchgate.net |

| TMB Diimine | Diimine | Yellow researchgate.net | 450 nm researchgate.netresearchgate.net |

The oxidation of TMB can be achieved with or without a catalyst, and the mechanism can vary. In biological assays, enzymes like horseradish peroxidase (HRP) or myeloperoxidase are commonly used to catalyze the oxidation of TMB by hydrogen peroxide. nih.govnih.gov

In peroxidase-catalyzed reactions, the mechanism involves two successive one-electron oxidations of TMB by the oxidized enzyme intermediates (Compound I and Compound II). nih.gov For instance, with myeloperoxidase, the native enzyme is oxidized by H₂O₂ to Compound I. TMB then reduces Compound I to Compound II in a one-electron step, forming the TMB radical cation. A second TMB molecule then reduces Compound II back to the native enzyme, also in a one-electron step, leading to another TMB radical cation which can then proceed to the diimine state. nih.gov

Nanozymes, such as platinum nanoparticles or gold nanoparticles, can also catalyze TMB oxidation. nih.govresearchgate.net Studies with platinum nanoparticles suggest the reaction follows a Langmuir-Hinshelwood mechanism, where both TMB and H₂O₂ adsorb onto the nanoparticle surface to react. nih.gov

Uncatalyzed oxidation can occur with strong oxidizing agents. The fundamental steps of one- and two-electron oxidation to form the radical cation and diimine remain, but the kinetics and intermediates may differ without the templating effect of an enzyme's active site. For example, the oxidation of TMB with iodosobenzene (B1197198) catalyzed by a chromium-salen complex shows different product formation depending on the presence of acid; the diimine (TMB²⁺) is generated in the presence of acid, while the radical cation (TMB•+) is the product in its absence.

Redox Chemistry of N,N,N′,N′-Tetramethylbenzidine

Beyond its role as a substrate to be oxidized for colorimetric detection, the inherent electronic structure of TMB makes it an effective reducing agent in various chemical contexts.

N,N,N′,N′-Tetramethylbenzidine serves as a reducing substrate, meaning it donates electrons to an oxidizing agent, which is thereby reduced. This is the fundamental basis of its use in peroxidase assays, where it reduces the oxidized heme intermediates of the enzyme. itwreagents.com It can also be oxidized by a wide array of other agents, including cerium(IV), permanganate (B83412), dichromate, and halogens. researchgate.net

The radical cation (TMB•+) formed from the one-electron oxidation is itself capable of being reduced back to the parent TMB by various reducing agents. These include sulfite, thiosulfate, and ascorbic acid. researchgate.net This reversibility highlights TMB's role in electron transfer reactions. Furthermore, the electron-donating dimethylamino groups and the conjugated π-system of TMB lower its oxidation potential, facilitating efficient electron transfer, a property that has been explored in the context of solar energy conversion.

| Compound Name | Formula |

|---|---|

| N,N,N′,N′-Tetramethylbenzidine | C₁₆H₂₀N₂ |

| Hydrogen peroxide | H₂O₂ |

| Cerium(IV) ion | Ce⁴⁺ |

| Permanganate ion | MnO₄⁻ |

| Dichromate ion | Cr₂O₇²⁻ |

| Iodosobenzene | C₆H₅IO |

| Sulfite ion | SO₃²⁻ |

| Thiosulfate ion | S₂O₃²⁻ |

| Ascorbic acid | C₆H₈O₆ |

Reactions with Inorganic Oxidants (e.g., Permanganate, N-Bromosuccinimide)

N,N,N′,N′-Tetramethylbenzidine (TMB) serves as a reducing substrate, undergoing oxidation by various inorganic oxidizing agents. researchgate.net The reactions typically involve one-electron or two-electron transfer steps, leading to distinct colored products.

Potassium Permanganate (KMnO₄): Potassium permanganate is a strong oxidant that directly and efficiently oxidizes TMB. nih.govsemanticscholar.orgresearchgate.net This redox reaction is characterized by its high speed and the formation of a stable blue oxidized product, which is the TMB radical cation/charge-transfer complex. nih.govsemanticscholar.orgresearchgate.net The reaction is sensitive enough that micromolar concentrations of KMnO₄ can produce a detectable color change. nih.govresearchgate.net In acidic conditions, hydrogen peroxide (H₂O₂) can react with and consume KMnO₄, a principle that allows the KMnO₄-TMB system to be used for the colorimetric detection of H₂O₂. nih.govsemanticscholar.orgrsc.org The reaction involves the reduction of the permanganate ion (MnO₄⁻) to Mn²⁺, while TMB is oxidized. researchgate.net

N-Bromosuccinimide (NBS): N-Bromosuccinimide is another inorganic oxidant capable of oxidizing TMB. amazonaws.com The reaction results in the formation of the colored, oxidized TMB species. amazonaws.com Studies have shown that in the presence of gold ions, the oxidation of TMB by NBS can be modulated. For instance, the presence of Au(III) can slow the rate of TMB oxidation by NBS compared to the reaction with NBS alone. amazonaws.com

Interactions with Metal Ions in Redox Processes

The interaction of TMB with metal ions is central to the function of many nanozymes—nanomaterials with enzyme-like activity. These systems often utilize metal ions or nanoparticles to catalyze the oxidation of TMB in the presence of an oxidizing agent like hydrogen peroxide. mdpi.comnih.gov

Various metal-based nanoparticles, including those made of gold (Au), platinum (Pt), copper (Cu), and iron (Fe), have been shown to possess peroxidase-like activity, using TMB as a chromogenic substrate. mdpi.comnih.govresearchgate.netresearchgate.net For example, a bimetallic FeCu nanozyme, formed through the coordination of Fe³⁺ and Cu²⁺ with dopamine, can catalyze the oxidation of TMB to its blue-colored product (oxTMB). mdpi.com Similarly, gold nanoparticles can catalyze TMB oxidation, with the catalytic activity being influenced by factors such as pH. researchgate.netresearchgate.net

The mechanism in these nanozyme systems often involves the adsorption of the reactants (TMB and H₂O₂) onto the surface of the metal nanoparticles. nih.gov The reaction then proceeds on the surface, following mechanisms analogous to enzyme kinetics, such as the Langmuir-Hinshelwood model in the case of platinum nanoparticles. nih.gov The metal ions in these constructs facilitate the generation of reactive oxygen species from H₂O₂, which in turn oxidize TMB.

Electrochemical Redox Properties and Pathways

N,N,N′,N′-Tetramethylbenzidine exhibits well-defined electrochemical redox behavior, which is fundamental to its application in electrochemical biosensors. nih.govrsc.org TMB undergoes a reversible, two-step, one-electron oxidation process. researchgate.netitwreagents.comuniroma2.it

Stepwise Oxidation:

First Oxidation: TMB is oxidized to a blue-green colored cation radical (TMB•+). This species exists in equilibrium with a charge-transfer complex formed between one molecule of oxidized TMB (diimine) and one molecule of reduced TMB (diamine). itwreagents.comresearchgate.netantibodiesinc.comresearchgate.net This complex is responsible for the characteristic absorption peak around 652 nm. itwreagents.comantibodiesinc.comamsbio.com

Second Oxidation: The cation radical can be further oxidized to a yellow-colored diimine product (TMB²+). researchgate.netantibodiesinc.comresearchgate.net This species has a distinct absorption maximum at approximately 450 nm and is particularly stable in acidic conditions. itwreagents.comantibodiesinc.comresearchgate.net

Cyclic Voltammetry: Cyclic voltammetry studies of TMB confirm its two-electron redox behavior. researchgate.netuniroma2.it The voltammograms typically show two distinct oxidation peaks and two corresponding reduction peaks. researchgate.net In one study, oxidation peaks were observed at approximately +250 mV and +400 mV. researchgate.netuniroma2.it The presence of an enzyme like horseradish peroxidase can shift these peak potentials to higher values. researchgate.net This well-defined electrochemical response allows for the amperometric detection of HRP activity, where the current generated by the oxidation of TMB at a set potential is measured. rsc.org

Kinetic Studies of N,N,N′,N′-Tetramethylbenzidine Reactions

Determination of Rate Constants for Oxidation and Reduction Steps

The kinetics of TMB oxidation, particularly in enzyme- and nanozyme-catalyzed reactions, are often analyzed using the Michaelis-Menten model. researchgate.net This allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). researchgate.netresearchgate.net The Kₘ value is an indicator of the substrate's affinity for the catalyst. researchgate.net

In the context of peroxidase-catalyzed reactions, the process involves several elementary steps with distinct rate constants. For the oxidation of TMB by myeloperoxidase at pH 5.4 and 20°C, the following second-order rate constants have been determined nih.gov:

Compound I Formation (Native Enzyme + H₂O₂): 2.6 x 10⁷ M⁻¹ s⁻¹

Compound I Reduction by TMB (to form Compound II): 3.6 x 10⁶ M⁻¹ s⁻¹

Compound II Reduction by TMB (to regenerate Native Enzyme): 9.4 x 10⁵ M⁻¹ s⁻¹

Stopped-flow spectrophotometry is a key technique for measuring these rapid kinetic events by monitoring the absorbance of the TMB radical cation at around 460 nm. researchgate.net These studies confirm that the formation and decay of the radical cation typically follow second-order kinetics. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for TMB Oxidation by Various Catalysts This is an interactive table. You can sort and filter the data.

| Catalyst | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) | Source |

|---|---|---|---|---|

| g-C₃N₄-Im-Cu | TMB | 0.034 | - | researchgate.net |

| g-C₃N₄-Im-Cu | H₂O₂ | 0.022 | - | researchgate.net |

| H-RGO-Au | TMB | 0.0416 | 9.85 | researchgate.net |

| Hemin (B1673052) | TMB | 0.422 | 4.31 | researchgate.net |

| Fe₃O₄ MNPs | TMB | 0.055 | 2.16 | researchgate.net |

| HRP | TMB | 0.242 | 4.54 | researchgate.net |

| CeCu-MOF | TMB | 0.59 | 134 | researchgate.net |

| BDNP-100 | TMB | 0.121 | 0.538 | researchgate.net |

| BDNP-100 | H₂O₂ | 11.8 | 8.56 | researchgate.net |

Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity; HRP: Horseradish Peroxidase; MNPs: Magnetic Nanoparticles.

Influence of pH on Reaction Kinetics

The kinetics of TMB reactions are profoundly influenced by the pH of the medium. acs.orgresearchgate.net Generally, the optimal catalytic activity for TMB oxidation by peroxidases and peroxidase-mimicking nanozymes is observed in acidic conditions, typically within a pH range of 3.5 to 5.5. researchgate.netresearchgate.netresearchgate.net

Several factors contribute to this pH dependency:

Substrate Protonation: At very low pH, TMB, which is a diamine, can become fully protonated on both amine groups. This makes the molecule resistant to oxidation and decreases the reaction rate. researchgate.netnih.gov At slightly acidic pH, protonation of just one amine group improves the solubility of TMB in aqueous solutions, which can be favorable for the reaction. researchgate.netnih.gov

Catalyst Activity: The activity of the catalyst, whether it is a natural enzyme or a nanozyme, is also pH-dependent. researchgate.netresearchgate.net For instance, the peroxidase-like activity of gold nanoparticles increases significantly in acidic conditions (optimal pH 3.5-4.0), decreasing as the pH rises above this range. researchgate.netresearchgate.net

Redox Potential: The redox potential of the substrate can change with pH, making it more or less susceptible to oxidation. researchgate.net

Product Stability: The stability of the oxidized products is also pH-dependent. The final yellow diimine product is particularly stable at a low pH. researchgate.netnih.gov In some systems, the reaction rate may increase with pH up to a certain point (e.g., pH 7.0-7.4) before declining. acs.orgnih.gov This can be due to factors like increased TMB solubility or specific interactions with the catalyst, but at higher pH values, enzyme inhibition or catalyst instability often leads to a decrease in activity. acs.org

Temperature Effects on Reaction Rates and Activation Parameters

Temperature is another critical parameter that affects the rate of TMB reactions. In line with general chemical kinetics, the rate of TMB oxidation typically increases as the temperature rises. researchgate.netresearchgate.net However, this trend continues only up to an optimal temperature, after which the catalytic activity begins to decrease. researchgate.netresearchgate.net

For natural enzymes like horseradish peroxidase, this decrease at higher temperatures is due to thermal denaturation, which alters the enzyme's three-dimensional structure and destroys its active site. researchgate.net Peroxidase-mimicking nanozymes also exhibit an optimal temperature for their catalytic activity. For example, the maximum peroxidase-like activity for certain biogenic gold nanoparticles is observed in the range of 35-40°C, similar to natural HRP. researchgate.net In another study, the optimal temperature was found to be 40°C. researchgate.net

The relationship between temperature and reaction rate can be used to determine thermodynamic parameters, such as the activation energy (Eₐ) of the reaction. The activation energy for TMB oxidation catalyzed by a copper-modified graphitic carbon nitride nanozyme (g-C₃N₄-Im-Cu) was calculated to be 11.54 kJ·mol⁻¹, which is significantly lower than that of many other catalysts, indicating high catalytic activity from a thermodynamic perspective. researchgate.net

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent environment plays a pivotal role in dictating the pathway and rate of chemical reactions, and the oxidation of N,N,N′,N′-Tetramethylbenzidine (TMB) is a salient example of this principle. The kinetics and mechanisms of TMB reactions are profoundly influenced by various solvent properties, including polarity, viscosity, and the capacity for specific solute-solvent interactions. These effects are particularly pronounced because the oxidation of TMB proceeds through intermediates, such as a radical cation and a charge-transfer complex, whose stability is highly dependent on the surrounding medium. nih.govantibodiesinc.com

The influence of a solvent on reaction rates is determined by the relative stabilization of the reactants and the transition state. ajgreenchem.com For TMB oxidation, the reaction involves a progression from a neutral molecule to charged and highly polar intermediates. According to general principles of chemical kinetics, polar solvents are expected to stabilize these charged intermediates and the associated transition states more effectively than non-polar solvents, which can lead to an acceleration of the reaction rate. chemrxiv.org

Research into the heterogeneous electron transfer kinetics of a structurally similar compound, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in various nonaqueous binary solvent mixtures demonstrates that solvent dynamics strongly affect the rate of electron transfer. researchgate.net The study found a relationship between the heterogeneous electron transfer rate constant and the longitudinal relaxation time of the solvent, a measure of how quickly the solvent's dipole can reorient itself. researchgate.net This indicates that not just the static polarity, but also the dynamic properties of the solvent, are critical in facilitating the electron transfer steps inherent in the oxidation of such molecules.

In the context of the widely used horseradish peroxidase (HRP) catalyzed oxidation of TMB, the reaction is typically carried out in aqueous buffer systems. However, TMB itself has poor solubility in water, necessitating the use of organic co-solvents like Dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. itwreagents.comnih.gov The composition of the reaction medium, therefore, becomes a complex mixture where co-solvents can significantly alter the local environment of the enzyme and substrate.

The impact of the medium can be more complex than simple polarity effects, as demonstrated in studies using macromolecular crowding agents. The presence of co-solutes like Poly(ethylene glycol) (PEG) can substantially inhibit the HRP-catalyzed reaction of TMB. nih.gov This effect is attributed to weak, attractive interactions between the relatively hydrophobic TMB substrate and the PEG molecules. These interactions reduce the chemical activity and the diffusion coefficient of TMB in the solution. Kinetically, this manifests as a significant increase in the Michaelis constant (K_M), signifying a lower apparent affinity of the enzyme for TMB. In contrast, the reaction with a more hydrophilic substrate was less affected, highlighting the specific nature of the solvent-substrate interaction. nih.gov

The table below, based on data from studies on HRP activity in the presence of crowding agents, illustrates the substantial effect of the medium on the Michaelis constant (K_M) for TMB. nih.gov

| Crowding Agent | Concentration (w/v %) | Apparent K_M for TMB (μM) |

| None | 0 | 110 |

| PEG 8k | 5 | 280 |

| PEG 8k | 10 | 460 |

| PEG 8k | 20 | 1200 |

| Dextran 10k | 10 | 150 |

| Dextran 10k | 20 | 250 |

| Dextran 10k | 30 | 360 |

Beyond conventional solvents, novel media such as ionic liquids (ILs) have been explored to modulate the TMB oxidation reaction. acs.org These "designer solvents" can be combined with surfactants like sodium dodecyl sulfate (B86663) (SDS) to create unique micellar systems. The introduction of 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) ([Cnmim][BF4]) ionic liquids into an SDS solution was found to alter the properties of the micelles formed, which in turn affected the kinetic behavior of the HRP-H2O2-TMB catalytic system. This demonstrates that the solvent medium can be engineered at a micro-level to enhance or control enzymatic reactions. acs.org

Finally, the solvent environment also affects the stability of the TMB oxidation products. The initial one-electron oxidation yields a blue-colored charge-transfer complex, which is in equilibrium with a radical cation. nih.gov This blue product is known to be unstable, and its stability is sensitive to the pH of the aqueous medium. nih.gov The reaction is typically quenched by the addition of an acid, which protonates the intermediates and stabilizes the final two-electron oxidation product, a yellow diimine, which has a different absorption maximum. wikipedia.org The solubility of the initial blue reaction product in aqueous and alcoholic solutions can also be a limiting factor in certain applications, leading to the development of stabilization techniques that modify the product complex itself. nih.gov

Advanced Spectroscopic Characterization of N,n,n′,n′ Tetramethylbenzidine and Its Derivatives

Electronic Absorption Spectroscopy of N,N,N′,N′-Tetramethylbenzidine and its Oxidized States

Electronic absorption spectroscopy is a primary tool for identifying and quantifying the colored species produced during the oxidation of TMB. The distinct spectral characteristics of each oxidation state allow for precise monitoring of the reaction.

The oxidation of TMB proceeds in two sequential one-electron steps, each yielding a distinct chromogenic product. The initial one-electron oxidation of TMB results in the formation of a blue-colored radical cation (TMB•⁺). researchgate.net This intermediate is technically a charge-transfer complex formed between the parent diamine and its diimine oxidation product, which exists in rapid equilibrium with the radical cation. researchgate.net This blue complex exhibits characteristic maximum absorbance wavelengths (λmax) that have been reported at both 370 nm and 652 nm. Other studies, however, identify a distinct, primary absorption peak for the radical cation at 460 nm.

Further oxidation of the radical cation leads to a two-electron oxidation product, a yellow, stable diimine (TMB²⁺). This conversion is often facilitated by the addition of an acid to stop the enzymatic reaction, which also enhances the signal. The resulting yellow diimine product has a maximum absorbance at a wavelength of 450 nm. wikipedia.org The significant molar absorptivity of the diimine at this wavelength contributes to the high sensitivity of TMB-based assays.

The distinct spectral signatures of these oxidized states are crucial for their identification and quantification.

Table 1: UV-Visible Absorption Maxima of Oxidized TMB Species

| Oxidized Species | Common Name | Color | Reported λmax (nm) |

|---|---|---|---|

| TMB•⁺ | Radical Cation / Charge-Transfer Complex | Blue | 370, 652, 460 |

| TMB²⁺ | Diimine | Yellow | 450 |

The well-defined absorption bands of TMB's oxidized products make spectrophotometry an ideal method for monitoring the progress of reactions in real-time. Stopped-flow spectrophotometry, for instance, is employed to track the formation and decay of the TMB radical cation by monitoring the absorbance at its characteristic wavelength of 460 nm. researchgate.net

These kinetic studies reveal that the reaction typically follows second-order kinetics, with the rate being dependent on factors such as the concentration of the oxidizing agent, pH, and temperature. researchgate.net By observing the change in absorbance over time, researchers can evaluate the catalytic efficiency of various natural enzymes (like horseradish peroxidase) and nanozymes that utilize TMB as a substrate. The final amount of converted TMB is often quantified by stopping the reaction with acid and measuring the absorbance of the stable yellow diimine at 450 nm. wikipedia.org

Fluorescence Spectroscopy of N,N,N′,N′-Tetramethylbenzidine

While primarily known as a chromogenic substrate, the photophysical properties of N,N,N′,N′-Tetramethylbenzidine have also been explored, particularly in the context of luminescence. TMB is noted to be sensitive to light and can be degraded by both sunlight and fluorescent lights, indicating a degree of photosensitivity. wikipedia.org

In materials science, TMB has been utilized as an electron donor in the development of organic long-persistent luminescence materials. In these systems, TMB is part of a composite material where it contributes to the generation of excited states that lead to sustained light emission after the removal of the excitation source. researchgate.net Furthermore, the oxidized form of TMB (oxTMB) can act as a quencher in fluorescence-based detection systems. For example, the fluorescence of quantum dots can be quenched by oxTMB, a principle that has been used to develop fluorometric assays. researchgate.net

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

EPR and ENDOR spectroscopy are powerful magnetic resonance techniques used to study species with unpaired electrons, such as the TMB radical cation. These methods provide detailed information about the electronic structure and the local environment of the radical species.

The formation of the TMB radical cation (TMB•⁺), a paramagnetic intermediate, has been unequivocally confirmed using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). researchgate.net The EPR spectrum of the TMB monocation has been thoroughly analyzed, yielding specific hyperfine coupling constants that characterize the interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H) within the molecule.

Table 2: Hyperfine Coupling Constants for TMB•⁺ in Acetonitrile

| Nucleus | Coupling Constant (a) in Gauss (G) |

|---|---|

| Nitrogen (aN) | 4.86 |

| Methyl Protons (aH methyl) | 4.74 |

| Ring Protons (aH3,5,3′,5′) | 1.63 |

| Ring Protons (aH2,6,2′,6′) | 0.79 |

Data obtained from a reanalysis of the EPR spectrum of the N,N,N′,N′-tetramethylbenzidine monocation in acetonitrile. researchgate.net

These hyperfine constants are a unique fingerprint of the radical, confirming its identity and providing insight into the distribution of the unpaired electron's spin density across the molecular structure.

EPR spectroscopy is highly sensitive to the molecular environment surrounding a paramagnetic species. Changes in the EPR lineshape can provide information on the mobility of the radical and the polarity of its surroundings. nih.gov This makes EPR a valuable tool for probing how the TMB radical cation interacts with its environment, such as within the constrained space of a micelle. researchgate.net Studies on the decay of photoproduced TMB cation radicals in sodium dodecylsulfate (SDS) micellar solutions have utilized EPR to understand the dynamics in such constrained environments. researchgate.net

Moreover, EPR techniques, particularly when combined with site-directed spin labeling (SDSL), are instrumental in determining structural information. mdpi.com The magnetic dipolar interaction between two unpaired electrons is inversely proportional to the cube of the distance between them, allowing for the measurement of intramolecular and intermolecular distances on the angstrom scale. nih.gov While ENDOR spectroscopy provides even greater resolution of hyperfine interactions, allowing for a more precise mapping of the electronic structure and weak interactions with neighboring nuclei. mit.edu These advanced techniques can be applied to TMB derivatives to understand how structural modifications or interactions with host molecules influence their electronic properties and radical stability.

Vibrational Spectroscopy (e.g., Resonance Raman, FTIR) in N,N,N′,N′-Tetramethylbenzidine Studies

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Resonance Raman (RR) spectroscopy, serves as a powerful tool for elucidating the molecular structure of N,N,N′,N′-Tetramethylbenzidine (TMB) and its derivatives, particularly its transient oxidized species. These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to changes in geometry, bonding, and electron distribution that occur upon oxidation or electronic excitation.

Time-resolved resonance Raman (TRRR) spectroscopy has been instrumental in characterizing the short-lived radical cation of TMB (TMB•+). By using different excitation wavelengths, researchers can selectively enhance the Raman signals of specific electronic transitions. For instance, new TRRR spectra of the TMB radical cation have been probed at 752 nm, in resonance with a strong electronic transition, complementing previous studies conducted at 488 nm which resonate with a different electronic transition. rsc.org The interpretation of these complex spectra is heavily supported by computational methods, such as Density Functional Theory (B3LYP) calculations, which allow for an unambiguous assignment of the observed vibrational frequencies to specific molecular motions. rsc.org

Analysis of both vibrational frequencies and resonance Raman intensities suggests that the TMB radical cation adopts a coplanar structure, belonging to the D2h point group. rsc.org The study of various isotopic derivatives of TMB further aids in making reliable vibrational assignments. rsc.org Similar techniques have been applied to study the first excited singlet state (S1) of TMB, providing insights into its structure and electronic configuration. acs.org

In addition to studying isolated molecules in solution, vibrational spectroscopy is used to characterize TMB in solid-state charge-transfer (CT) complexes. For example, polarized IR and Raman spectroscopy have been combined with X-ray diffraction to investigate polymorphs of a CT complex formed between TMB and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQF4). nih.gov These spectroscopic techniques can elucidate the degree of charge transfer and structural differences between crystalline forms. nih.gov

The table below presents a selection of experimentally observed vibrational frequencies for the TMB radical cation and their assignments based on computational analysis.

| Observed Frequency (cm⁻¹) at 752 nm excitation | Vibrational Mode Assignment |

|---|---|

| 1609 | Phenyl C-C stretching |

| 1349 | Inter-ring C-C stretching |

| 1231 | C-N stretching / Phenyl C-H bending |

| 1178 | Phenyl C-H bending |

| 978 | Phenyl ring breathing |

| 495 | C-N-C bending / Phenyl ring deformation |

X-ray Diffraction and Vapochromic Studies of N,N,N′,N′-Tetramethylbenzidine Intercalation Compounds

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique has been applied to N,N,N′,N′-Tetramethylbenzidine (TMB) to characterize its structure in charge-transfer (CT) complexes, which can be considered a form of intercalation at the molecular level. A notable example is the CT complex of TMB with the strong electron acceptor TCNQF4. nih.gov

Single-crystal X-ray diffraction studies revealed that the N-TMB-TCNQF4 system can crystallize into two distinct polymorphs, each with a different molecular stacking motif. nih.gov One phase exhibits a "mixed stack" arrangement where donor (TMB) and acceptor (TCNQF4) molecules alternate along the same column. nih.gov The other phase displays a "segregated stack" motif, where TMB and TCNQF4 molecules form separate columns. nih.gov These structural differences profoundly influence the material's electronic and optical properties. The low-temperature diffraction data for the segregated stack phase also suggest the occurrence of a stack distortion. nih.gov

Furthermore, research has been conducted on the vapochromic properties of TMB intercalation compounds. researchgate.net Vapochromism is a phenomenon where a material changes color upon exposure to the vapor of a volatile organic compound. This color change is typically associated with a change in the crystal structure or the intermolecular interactions within the material. Studies have investigated TMB intercalated into host lattices like tetrasilicicfluormica, a type of synthetic clay. researchgate.net The response of these intercalation compounds to various vapors is monitored using techniques such as visible diffuse reflection spectroscopy for the color change and powder X-ray diffraction (PXRD) to analyze the resulting structural transformations of the host lattice upon vapor absorption. researchgate.net Such materials are of interest for applications in chemical sensing.

The crystallographic data for the two polymorphs of the N-TMB-TCNQF4 charge-transfer complex are summarized in the table below.

| Polymorph | Stack Motif | Crystal System | Key Structural Features |

|---|---|---|---|

| Phase MS | Mixed Stack | Monoclinic | Donor and Acceptor molecules alternate in a dimerized stack. nih.gov |

| Phase SS | Segregated Stack | Triclinic | Donor and Acceptor molecules form separate, regular stacks. nih.gov |

Computational Chemistry and Theoretical Analysis of N,n,n′,n′ Tetramethylbenzidine

Quantum Chemical Calculations of N,N,N′,N′-Tetramethylbenzidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the TMB molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. scirp.org DFT calculations are employed to optimize the molecular geometry of TMB, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. These structural parameters are crucial for understanding its chemical behavior.

DFT is also instrumental in analyzing the molecular orbitals of TMB, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity. For TMB, an electron-donating molecule, the HOMO energy is particularly important as it relates to its ability to be oxidized. DFT calculations can provide quantitative values for these orbital energies, which are essential for predicting electron transfer processes.

Furthermore, DFT is used to calculate various chemical reactivity descriptors that provide a quantitative measure of molecular reactivity. mdpi.com These descriptors, such as electronegativity, chemical hardness, and the Fukui function, help in identifying the most reactive sites within the TMB molecule. By mapping properties like the electrostatic potential onto the electron density surface, DFT can identify electron-rich regions prone to electrophilic attack. nih.gov This information is vital for understanding how TMB interacts with other molecules and participates in chemical reactions.

Table 1: Selected DFT-Calculated Properties for Aromatic Amines Note: The values presented here are illustrative and depend on the specific DFT functional and basis set used in the calculation.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to 0.0 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 0.0 to 1.5 D | Measures the polarity of the molecule. |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent potentials, such as those from electromagnetic radiation. wikipedia.org This makes TDDFT a primary tool for predicting and interpreting the electronic absorption spectra of molecules like TMB. mpg.desissa.it

The primary application of TDDFT is the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in the molecular geometry. These calculated energies correspond to the peaks in a UV-Vis absorption spectrum. youtube.com For TMB, TDDFT can predict the energies of its electronic transitions, such as the π → π* transitions responsible for its absorption in the ultraviolet region. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. youtube.com

By calculating the oscillator strengths associated with each electronic transition, TDDFT can also predict the intensity of the corresponding absorption bands. This allows for a direct comparison between theoretical and experimental spectra, aiding in the assignment of spectral features to specific electronic excitations. researchgate.net Real-time TDDFT simulations can also model the electronic response to external stimuli, providing insights into electron dynamics following photoexcitation. github.io

Molecular Dynamics Simulations for N,N,N′,N′-Tetramethylbenzidine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution. mdc-berlin.deyoutube.com

For TMB, MD simulations can be used to explore its conformational landscape, revealing how the dihedral angle between the two phenyl rings fluctuates in solution. These simulations require a force field, a set of parameters that describes the potential energy of the system, to accurately model the intra- and intermolecular interactions. iitd.ac.inumd.edu

The behavior of TMB in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent-solute interactions at a microscopic level. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell around the TMB molecule.

These simulations can reveal the preferential orientation of solvent molecules around the solute and quantify interactions such as hydrogen bonding or van der Waals forces. researchgate.net Understanding these interactions is crucial, as they can affect the conformational equilibrium, electronic properties, and reactivity of TMB. For instance, the polarity of the solvent can influence the rate of electron transfer reactions involving TMB by stabilizing or destabilizing charged intermediates. researchgate.netrsc.org Computational models that combine quantum mechanics with molecular mechanics (QM/MM) can offer a more accurate description by treating the solute (TMB) with a higher level of theory while the solvent is described classically.

The self-assembly of molecules into ordered nanostructures is a complex process that can be investigated using MD simulations. TMB and its derivatives have been shown to form various nanostructures, such as nanospheres, through self-assembly processes, often controlled by enzymatic reactions. nih.gov

MD simulations can provide insights into the initial stages of aggregation and the non-covalent interactions that drive the self-assembly process. By simulating multiple TMB molecules in a solvent, researchers can observe how they come together and arrange themselves into larger structures. These simulations can help identify the key intermolecular interactions, such as π-π stacking between the aromatic rings and hydrophobic interactions, that stabilize the resulting nanostructures. nih.gov The ability to control these self-assembly processes is critical for applications in smart materials and biomimetic nanofabrication. nih.gov DNA-based nanostructures have also been explored as platforms for molecular computing, where disassembly can be triggered by specific inputs. thno.org

Theoretical Models for Electron Transfer and Reaction Mechanisms

Theoretical models are essential for elucidating the mechanisms of electron transfer reactions, a fundamental process in many chemical and biological systems where TMB acts as an electron donor. The photoinduced electron transfer from TMB to acceptor molecules or solvents has been a subject of theoretical study. researchgate.net

Marcus theory provides a classical framework for understanding the rates of electron transfer reactions. dtic.mil It relates the reaction rate to the free energy of the reaction, the reorganization energy (the energy required to change the geometry of the reactants and solvent to that of the products), and the electronic coupling between the donor and acceptor. Quantum chemical calculations can provide values for these parameters. For example, DFT can be used to calculate the geometries and vibrational frequencies of the reactant and product states to estimate the reorganization energy.

For photoinduced electron transfer, theoretical studies investigate the excited state dynamics of TMB. Upon photoexcitation, TMB is promoted to an excited singlet state (S1), from which electron transfer can occur. researchgate.net Computational models can explore the potential energy surfaces of the ground and excited states to understand the reaction pathway. Studies have shown that for TMB, the electron transfer to a solvent like dichloromethane can be extremely fast, occurring on a picosecond timescale. researchgate.net Theoretical analysis suggests that the efficiency of this process is related to the strong electronic coupling between the donor and acceptor, facilitated by the delocalization of the S1 state donor orbital. researchgate.net

Marcus Theory Applications to N,N,N′,N′-Tetramethylbenzidine Redox Reactions

The study of electron transfer reactions involving N,N,N′,N′-Tetramethylbenzidine (TMB) has been significantly illuminated by the application of Marcus theory. This theoretical framework provides a quantitative understanding of the rates of outer-sphere electron transfer reactions in solution. Research has demonstrated a strong correlation between experimentally determined rate constants for the oxidative electron-transfer reactions of TMB and those calculated using Marcus theory, indicating the theory's applicability to this compound. researchgate.net

TMB undergoes one-electron oxidation to form a stable blue radical cation (TMB•+), and further oxidation yields the dication (TMB2+). researchgate.net The kinetics of these processes, involving various oxidizing and reducing agents, have been meticulously studied using techniques such as stopped-flow spectrophotometry. researchgate.net In these studies, the experimentally observed rate constants for the oxidation of TMB and the reduction of its radical cation were compared with theoretical values derived from Marcus theory. The close agreement between the observed and calculated rate constants validates the proposed electron transfer mechanisms. researchgate.net

The successful application of Marcus theory confirms that the reaction proceeds through an activated complex where there is minimal spatial overlap of the electronic orbitals of the reacting molecules. researchgate.net This work has been crucial in explaining why TMB is a more effective electron relay than unsubstituted benzidine (B372746), a key factor in its use in chemical methods for solar energy conversion. researchgate.net The theory helps to rationalize the kinetic and thermodynamic parameters that govern the efficiency of TMB in these electron transfer chains.

The table below summarizes the reactants involved in the redox reactions of TMB that have been successfully analyzed using Marcus Theory, highlighting the strong correlation found between experimental and theoretical rate constants.

| Reaction Type | Reactants Studied | Correlation with Marcus Theory |

|---|---|---|

| Oxidation of TMB | Ce4+, MnO4-, Cr2O72-, HSO5-, S2O82-, H2O2, Cl2, Br2, I2 | Good agreement between observed and calculated rate constants researchgate.net |

| Reduction of TMB•+ | Ascorbic acid, Dithionite, Metabisulfite, Sulfite, Thiosulfate | Good agreement between observed and calculated rate constants researchgate.net |

Modeling of Catalytic Active Sites and Electron Transfer Pathways

Computational and kinetic modeling has been instrumental in elucidating the mechanisms of N,N,N′,N′-Tetramethylbenzidine (TMB) oxidation, particularly in systems catalyzed by nanozymes with peroxidase-like activity. These models provide insights into the nature of the catalytic active sites and the pathways of electron transfer during the reaction.

A significant finding from kinetic modeling studies is that the oxidation of TMB by hydrogen peroxide, catalyzed by materials like platinum nanoparticles, follows a Langmuir-Hinshelwood mechanism. nih.govresearchgate.net This model posits that the reaction occurs on the surface of the catalyst. Both TMB and hydrogen peroxide (H₂O₂) molecules adsorb onto the active sites of the nanoparticle surface. nih.govresearchgate.net On the surface, H₂O₂ is thought to generate reactive oxygen species (ROS). The rate-determining step of the catalytic cycle is the reaction between the adsorbed TMB and these surface-bound ROS. researchgate.net Finally, the oxidized TMB product desorbs from the surface, freeing the active site for a new catalytic cycle. researchgate.net

Further studies on different nanozyme systems, such as Pt@ZnCo₂O₄ microspheres, support the concept that the catalyst's role is to accelerate the electron transfer between H₂O₂ and TMB. researchgate.net Modeling also indicates that the product of TMB oxidation can strongly adsorb to the nanoparticle surface, which can lead to inhibition of the catalytic reaction. nih.gov This entire analytical approach, combining experimental data with kinetic modeling, offers a powerful perspective for understanding the catalytic mechanism and accurately evaluating the catalytic efficiency of various peroxidase-like nanoparticles in TMB oxidation. nih.gov

The table below outlines the key steps in the proposed Langmuir-Hinshelwood model for the catalytic oxidation of TMB.

| Step | Description | Key Species |

|---|---|---|

| 1: Adsorption | Reactant molecules (H₂O₂ and TMB) adsorb onto the active sites on the catalyst surface. nih.govresearchgate.net | H₂O₂, TMB, Catalyst Surface |

| 2: Surface Reaction | Adsorbed H₂O₂ generates reactive oxygen species (ROS). Adsorbed TMB reacts with these surface-ROS in the rate-determining step. researchgate.net | Surface-bound ROS, Surface-bound TMB |

| 3: Desorption | The oxidized TMB product desorbs from the catalyst surface, regenerating the active site. researchgate.net | Oxidized TMB, Catalyst Surface |

Photochemical and Photophysical Studies of N,n,n′,n′ Tetramethylbenzidine

Photoionization Mechanisms of N,N,N′,N′-Tetramethylbenzidine

The photoionization of TMB, a process where the molecule ejects an electron after absorbing light, is influenced by the surrounding solvent and other chemical species. In polar solvents, TMB can ionize from its fluorescent state, forming ion pairs. acs.org The process is not solely dependent on the polarity of the solvent; specific interactions between the excited TMB molecule and the solvent molecules are crucial. acs.org

Research has consistently shown that the photoionization of TMB is a monophotonic process, meaning it results from the absorption of a single photon. This has been observed in various environments, including polar solvents, cationic micelles, and on the surface of γ-alumina. acs.orgrsc.orgacs.org In studies using 337 nm laser irradiation in dodecyltrimethylammonium (B156365) chloride (DTAC) cationic micelles, the monophotonic ionization of TMB was clearly identified. rsc.org Similarly, on γ-alumina surfaces, the mechanism of TMB photoionization is also monophotonic. acs.org This process occurs from the relaxed lowest excited singlet state (S₁) rather than directly from the Franck-Condon state, indicating that a specific conformation between the excited TMB and its surroundings is necessary for ionization to occur. acs.org

The excited states of TMB, both singlet and triplet, are susceptible to quenching by other molecules. For TMB adsorbed on γ-alumina, both the singlet and triplet excited states are quenched by nitrous oxide. acs.org In dichloromethane, a "static" quenching of the lowest excited singlet state (S₁) of TMB is observed. This quenching is attributed to an electron transfer reaction to the solvent, which occurs at an extremely fast rate.

Photophysical Behavior on Solid Surfaces and in Microheterogeneous Systems

The photophysical properties of TMB are significantly altered when it is located on solid surfaces or within microheterogeneous systems like micelles. These environments can influence adsorption, mobility, and the efficiency of photoionization.

On the surface of γ-alumina, TMB molecules occupy specific adsorption sites. The characteristics of these sites and the mobility of the adsorbed TMB molecules can be investigated using techniques like fluorescence probing and diffuse reflectance laser-flash photolysis. acs.org Studies on γ-alumina pretreated at different temperatures reveal different types of adsorption sites, including physisorption sites and cation sites, which influence the photochemical behavior of TMB. acs.org The adsorption isotherms show saturation, indicating a finite number of available sites on the alumina (B75360) surface. acs.org

The interaction with the surface can also facilitate the formation and stabilization of the TMB cation radical (TMB•+). For instance, in silicoaluminophosphate (SAPO) microporous materials containing chromium ions, the chromium acts as an electron acceptor, significantly enhancing the yield of the photoproduced TMB•+ cation radical. rsc.orgrsc.org The pore size of these materials also plays a crucial role, affecting the spatial separation between the TMB donor and the electron acceptor, thereby influencing the photoyield and stability of the cation radical. rsc.org

Micellar systems create microenvironments that can dramatically affect photoionization processes. In cationic micelles, such as dodecyltrimethylammonium chloride (DTAC), TMB undergoes monophotonic ionization. rsc.org However, the positively charged micellar surface attracts the photoejected electron, leading to a rapid back reaction with the TMB cation radical. rsc.org This significantly reduces the net yield of the TMB•+ radical cation to 0.002, which is about one-fifth of the yield observed in anionic micellar systems under similar conditions. rsc.org The presence of anionic electron scavengers can increase the radical cation yield in these cationic micelles. rsc.org

The type of micelle and its size have a notable effect on the photoionization efficiency and the stability of the resulting charge-separated state. Electron spin resonance and electron spin echo studies on frozen aqueous micellar solutions have provided detailed insights into these effects. acs.org

| Environment | Photoionization Yield (TMB•+) | Key Factors |

| Cationic Micelles (DTAC) | 0.002 | Rapid back-reaction of electron with cation due to electrostatic attraction from the positively charged micelle surface. rsc.org |

| Anionic Micelles | ~0.010 | The negatively charged surface repels the electron, slowing the back-reaction and leading to a higher net yield compared to cationic micelles. rsc.org |

| Cr-SAPO Microporous Materials | Enhanced | Chromium ions act as effective electron acceptors, promoting the formation and stabilization of the cation radical. rsc.orgrsc.org |

Photothermal Effects of Oxidized N,N,N′,N′-Tetramethylbenzidine

Recent studies have uncovered a significant photothermal effect associated with the oxidized form of TMB. When the one-electron oxidation product of TMB (a blue-colored charge-transfer complex) is irradiated with a near-infrared (NIR) laser, it efficiently converts the light energy into heat. nih.govnih.gov

This phenomenon was discovered in a system where iron oxide nanoparticles mediated the oxidation of TMB by hydrogen peroxide. nih.govnih.gov The resulting oxidized TMB exhibited strong light absorption in the NIR region, which is the basis for its photothermal activity. nih.gov In experiments, irradiating the blue solution of oxidized TMB led to a surprisingly high temperature increase of 17.9 °C, demonstrating a remarkable NIR laser-driven photothermal effect. nih.gov This property has been explored for applications in photothermal immunoassays, where the heat generated can be used as a detectable signal. nih.govnih.gov The photothermal conversion efficiency of an oxidized TMB-based nanocomposite was measured to be 18% under near-infrared light. nih.gov This effect is not limited to nanoparticle-mediated systems; the oxidized product of TMB generated through other means also displays this characteristic, opening avenues for its use as a sensitive photothermal probe. nih.govnih.gov

| System | Laser Wavelength | Temperature Change (ΔT) | Photothermal Conversion Efficiency (η) |

| Fe₃O₄ NP-mediated oxTMB | NIR | 17.9 °C | Not specified nih.gov |

| HRP-mediated oxTMB | NIR | 13.2 °C | Not specified nih.gov |

| oxTMB-loaded MOF Nanocomposite | 900 nm | Not specified | 18% nih.gov |

Supramolecular Chemistry and Self Assembly of N,n,n′,n′ Tetramethylbenzidine Systems

Enzyme-Controlled Self-Assembly of N,N,N′,N′-Tetramethylbenzidine Derivatives

Enzyme-assisted self-assembly is a powerful biomimetic strategy for fabricating well-defined nanostructures under physiological conditions. bsb-muenchen.denih.gov In the context of TMB, enzymes like horseradish peroxidase (HRP) can catalyze its oxidation, leading to the formation of derivatives that subsequently self-assemble into complex nanoscale architectures. bsb-muenchen.denih.gov This approach combines the high specificity and efficiency of enzymatic catalysis with the principles of supramolecular chemistry to create functional nanomaterials. nih.gov The process typically involves two main steps: an enzyme-driven bond cleavage or formation to create an amphiphilic product, followed by the spontaneous assembly of this product into nanostructures via interactions like hydrogen bonding and π-π stacking. nih.gov

In a system composed of TMB, horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂), the enzymatic oxidation of TMB yields several derivatives. bsb-muenchen.denih.gov These derivatives, depending on factors such as enzyme concentration, can spontaneously organize into nanostructures with a variety of morphologies and colors. bsb-muenchen.denih.gov The one-electron oxidation of TMB initially produces a blue-colored charge-transfer complex, which can further oxidize to a yellow diimine product. itwreagents.com

A remarkable feature of this system is the reversible nature of the assembly process. The synthesized nanostructures can transform from one morphology to another through controlled disassembly and reassembly cycles under physiological conditions. bsb-muenchen.denih.gov This dynamic behavior, controlled by tuning the enzymatic kinetics, allows for the creation of "nano-transformers," opening avenues for smart materials and advanced biomimetic nanofabrication. bsb-muenchen.denih.gov For instance, in certain surfactant-containing media, the charge-transfer complexes of oxidized TMB have been observed to form distinct rod-like crystals approximately 200 nm in diameter and 3-4 μm in length. ccspublishing.org.cn

| Controlling Factor | Observed Outcome | Significance |

|---|---|---|

| Enzyme (HRP) Concentration | Formation of diverse nanostructure morphologies and colors bsb-muenchen.denih.gov | Demonstrates control over the final structure by varying kinetic conditions |

| Reaction Environment (e.g., SDS Micelles) | Formation of rod-like crystals (200 nm diameter, 3-4 µm length) ccspublishing.org.cn | Shows the influence of organized media on directing the assembly process |

| Reversibility | Transformation between different morphologies via disassembly and reassembly bsb-muenchen.denih.gov | Enables the creation of dynamic, "smart" materials |

The kinetics of the enzymatic reaction are a critical factor in controlling the self-assembly and transformation of TMB-derived nanostructures. bsb-muenchen.denih.gov The rate at which HRP oxidizes TMB dictates the concentration of the assembling species, thereby influencing the nucleation and growth of the resulting nanomaterials. bsb-muenchen.de The catalytic mechanism of HRP in the presence of H₂O₂ and TMB involves a series of steps. First, HRP reacts with H₂O₂ to form a high oxidation state intermediate (HRP I). acs.org This intermediate then oxidizes a TMB molecule to a cation radical (TMB•+) and is reduced to a second intermediate (HRP II). acs.org HRP II subsequently oxidizes another TMB molecule, regenerating the native HRP and producing a second TMB•+ radical. acs.org

The entire process is sensitive to the surrounding chemical environment. Studies have shown that the Michaelis-Menten constant (Kₘ), which reflects the affinity of an enzyme for its substrate, can be significantly altered by the reaction medium. For example, the Kₘ values for both TMB and H₂O₂ are much lower in solutions containing the surfactant sodium dodecyl sulfate (B86663) (SDS) compared to a standard buffer solution, indicating a higher binding affinity in the micellar environment. ccspublishing.org.cn This enhanced affinity can accelerate the enzymatic reaction, thereby influencing the rate and morphology of nanostructure formation. The ability to tune these enzymatic kinetics is key to controlling the synthesis of these advanced materials. bsb-muenchen.denih.gov

| Substrate | Parameter | Buffer Solution | SDS Solution | SDS/[Emim][BF₄] Solution |

|---|---|---|---|---|

| TMB | Kₘ (mmol/L) | 0.421 | 0.089 | 0.053 |

| Vₘₐₓ (10⁻⁸ mol·L⁻¹·s⁻¹) | 8.33 | 14.29 | 16.67 | |

| H₂O₂ | Kₘ (mmol/L) | 3.784 | 0.298 | 0.216 |

| Vₘₐₓ (10⁻⁸ mol·L⁻¹·s⁻¹) | 8.33 | 14.29 | 16.67 |

Interactions of N,N,N′,N′-Tetramethylbenzidine with Organized Media

The behavior of TMB and its oxidized species is profoundly influenced by the local molecular environment. Organized media, such as micellar systems and the interlayer spaces of layered materials, create unique microenvironments that can alter reaction rates, stabilize reactive species, and direct molecular assembly.

Micelles, which are self-assembled aggregates of surfactant molecules in a solution, provide a distinct interfacial region that can significantly affect chemical reactions. In the case of TMB oxidation, anionic surfactants like sodium dodecyl sulfate (SDS) have been shown to enhance the catalytic efficiency of HRP. ccspublishing.org.cnacs.org The negatively charged surface of SDS micelles can stabilize the positively charged TMB cation radical intermediate formed during the oxidation process through favorable electrostatic interactions. ccspublishing.org.cn

| Micellar System/Environment | Observed Effect | Underlying Mechanism |

|---|---|---|

| Anionic SDS Micelles | Increased HRP catalytic efficiency; stabilization of TMB cation radical ccspublishing.org.cnacs.org | Electrostatic attraction between negatively charged micelle surface and positively charged intermediates ccspublishing.org.cn |

| SDS Micellar Nanozyme | Direct two-electron oxidation of TMB to the stable yellow diimine product researchgate.net | Micellar microenvironment facilitates substrate activation and stabilization of intermediates researchgate.net |

| Macromolecular Crowding Agents (e.g., PEG) | Decreased HRP activity with TMB substrate nih.gov | Weak attractive interactions reduce substrate's chemical activity and diffusivity nih.gov |

Layered materials, such as clay minerals and synthetic phosphates, possess interlayer spaces or galleries that can host guest molecules in a process known as intercalation. nih.gov These confined spaces act as nanoreactors, influencing the chemistry of the intercalated species. TMB has been successfully incorporated into the layers of materials like montmorillonite (B579905) and zirconium phosphate. rsc.orgacs.org